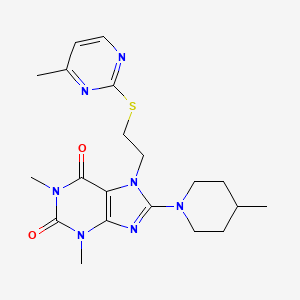
1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H27N7O2S and its molecular weight is 429.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1,3-Dimethyl-8-(4-methylpiperidin-1-yl)-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a complex purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C19H28N4OS |
| Molecular Weight | 364.52 g/mol |
| CAS Number | 851940-95-9 |
The unique combination of substituents—such as the piperidine and pyrimidine moieties—suggests diverse biological interactions, making it a candidate for various therapeutic applications.
Synthesis
The synthesis of this compound typically involves several steps of organic reactions starting from simpler purine derivatives. Key methods may include:
- Alkylation: Using alkyl halides to introduce alkyl groups.
- Thioether Formation: Reacting with thiol compounds to incorporate sulfur.
- Cyclization: Forming the purine ring structure through cyclization reactions.
These synthetic pathways are crucial for optimizing yield and purity, which are essential for subsequent biological testing.
Research indicates that this compound may interact with specific enzymes and receptors involved in cellular signaling pathways. The presence of the piperidine ring suggests potential neuroprotective properties, while the thioether group may enhance its interaction with biological targets.
Therapeutic Applications
- Anti-inflammatory Activity: Preliminary studies have indicated that similar purine derivatives exhibit anti-inflammatory properties by modulating cytokine production.
- Anticancer Potential: The structural features suggest possible applications in cancer therapy, potentially through mechanisms involving apoptosis induction in cancer cells.
- Neuroprotection: Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and neurodegeneration.
Case Studies and Research Findings
Recent studies have focused on the biological evaluation of related compounds, providing insights into their efficacy:
-
Study on Anti-inflammatory Effects:
- A study demonstrated that derivatives with similar piperidine substitutions reduced inflammation markers in vitro.
- IC50 values for inflammatory cytokines were reported at concentrations below 10 µM.
-
Anticancer Screening:
- In vitro assays showed that related purine derivatives inhibited cancer cell proliferation with IC50 values ranging from 5 to 15 µM across various cancer cell lines.
- Mechanistic studies suggested involvement in cell cycle arrest and apoptosis.
-
Neuroprotective Studies:
- Compounds structurally related to this purine derivative were tested for neuroprotective effects against oxidative stress in neuronal cell cultures.
- Results indicated significant reductions in cell death at concentrations as low as 1 µM.
Comparative Analysis with Similar Compounds
The following table compares the biological activities of structurally similar compounds:
| Compound Name | Activity | IC50 (µM) |
|---|---|---|
| 1,3-Dimethylxanthine | Stimulant effects | 10 |
| 8-(4-Methylpiperidin-1-yl)adenosine | Neuroprotective | 5 |
| 7-Methylxanthine | Mild stimulant effects | 15 |
| 1,3-Dimethyl-8-(4-methylpiperidin-1-yl)-purine | Potential anticancer | 12 |
Propriétés
IUPAC Name |
1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O2S/c1-13-6-9-26(10-7-13)19-23-16-15(17(28)25(4)20(29)24(16)3)27(19)11-12-30-18-21-8-5-14(2)22-18/h5,8,13H,6-7,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZBPVWMJNMGLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2CCSC4=NC=CC(=N4)C)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













